molecular formula C12H15Cl2N B3360524 1-(3,4-Dichlorobenzyl)piperidine CAS No. 891401-64-2

1-(3,4-Dichlorobenzyl)piperidine

Cat. No.: B3360524
CAS No.: 891401-64-2
M. Wt: 244.16 g/mol
InChI Key: BXFQPOSXMHIFOF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)piperidine is a chemical compound with the molecular formula C12H15Cl2N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a 3,4-dichlorobenzyl group attached to the nitrogen atom of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzyl)piperidine typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles like amines or thiols replace the chlorine atoms.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products .

Scientific Research Applications

1-(3,4-Dichlorobenzyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)piperidine involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or receptors involved in critical biochemical pathways. For example, it has been shown to inhibit the growth of certain microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFQPOSXMHIFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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